5-(4-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
Description
5-(4-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a hydroxy group, a methoxybenzoyl group, and a methylisoxazolyl group, all attached to a pyrrolone core. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-12-10-17(24-30-12)25-19(13-6-8-15(23)9-7-13)18(21(27)22(25)28)20(26)14-4-3-5-16(11-14)29-2/h3-11,19,26H,1-2H3/b20-18+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNYVQGHIWAMPM-CZIZESTLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a cyclization reaction involving appropriate precursors such as an amino acid derivative and a carbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a suitable catalyst.
Addition of the Methoxybenzoyl Group: The methoxybenzoyl group can be added through an esterification reaction using 3-methoxybenzoic acid and a dehydrating agent.
Incorporation of the Methylisoxazolyl Group: The methylisoxazolyl group can be introduced through a condensation reaction involving 5-methylisoxazole and an appropriate coupling reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a drug candidate due to its unique structure and functional groups. Key areas of research include:
- Antimicrobial Properties : Studies indicate that the compound exhibits significant antibacterial activity against various strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Research has shown promising results in inhibiting cancer cell proliferation, particularly in breast and colon cancer models. The mechanism appears to involve enzyme inhibition and receptor binding, which modulate cellular signaling pathways.
The biological mechanisms of action for this compound include:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular metabolism.
- Receptor Binding : Interaction with cell surface receptors can modulate cellular responses.
- DNA Interaction : Potential intercalation into DNA may influence gene expression and cell proliferation.
Case Studies
-
Anticancer Efficacy Study :
- A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
- Results indicated that the compound induced apoptosis through activation of caspase pathways.
-
Antimicrobial Activity Assessment :
- The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations lower than standard antibiotics.
- The mode of action was proposed to involve disruption of bacterial cell wall synthesis.
Industrial Applications
Beyond medicinal applications, this compound is also explored in materials science for developing new chemical processes. Its unique chemical structure allows it to serve as a building block for synthesizing more complex molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: shares similarities with other compounds containing chlorophenyl, methoxybenzoyl, and isoxazolyl groups.
4-chlorophenyl derivatives: Compounds with similar chlorophenyl groups may exhibit comparable chemical reactivity and biological activity.
Methoxybenzoyl derivatives: Compounds with methoxybenzoyl groups may have similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
5-(4-chlorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, synthesis, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.85 g/mol. The structure features a pyrrolone core with various substituents, including a chlorophenyl group and a methoxybenzoyl moiety, which contribute to its biological activity and chemical reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C23H20ClN2O4 |
| Molecular Weight | 420.85 g/mol |
| CAS Number | 608505-08-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Formation of the Pyrrolone Core : This is achieved through cyclization reactions involving appropriate precursors such as substituted methyl pyruvates and amines.
- Introduction of the Chlorophenyl Group : This can be performed via Friedel-Crafts acylation using 4-chlorobenzoyl chloride.
- Addition of the Methoxybenzoyl Group : This step often involves esterification reactions with 3-methoxybenzoic acid.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular metabolism.
- Receptor Binding : It may interact with cell surface receptors, modulating cellular responses and signaling pathways.
- DNA Interaction : The compound could intercalate into DNA, influencing gene expression and cell proliferation.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that derivatives containing chlorophenyl groups can display cytotoxic effects against various cancer cell lines. The IC50 values for these compounds often range from low micromolar concentrations, highlighting their potential as anticancer agents .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines such as MCF-7 and A549. For instance, one study reported an IC50 value of 1.8 µM for a related compound against MCF-7 cells, comparable to established chemotherapeutics like Doxorubicin (IC50 = 1.2 µM) .
- Binding Studies : Binding studies using bovine serum albumin (BSA) have been conducted to assess the interaction between synthesized compounds and proteins, providing insights into their pharmacokinetic properties .
Similar Compounds
The biological activity of this compound can be compared to other compounds with similar functional groups:
| Compound Name | Biological Activity |
|---|---|
| 5-(4-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl) | Exhibits cytotoxicity against cancer cell lines |
| 1-substituted 4-aroyl-3-hydroxy derivatives | Serves as a reference for structural modifications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
